molecular formula C19H15N3O6S B2568727 N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 701244-88-4

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2568727
CAS RN: 701244-88-4
M. Wt: 413.4
InChI Key: BGCNJTLPTXKOGS-UHFFFAOYSA-N
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Description

The molecule “N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The molecule also contains a nitrophenyl group, which is a common functional group in many synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a nitrophenyl group, and a sulfonamide group. The presence of these groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group in the nitrophenyl moiety is electron-withdrawing and could potentially undergo reduction reactions . The indole ring, being aromatic, could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could impact the compound’s solubility in various solvents .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

Sulfonamides, including compounds structurally related to N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, have been extensively studied for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and CO2 transport. Sulfonamides represent a significant class of carbonic anhydrase inhibitors (CAIs), demonstrating potent in vitro inhibition of hCA I and II isoenzymes. This inhibition suggests potential applications in treating conditions such as glaucoma, epilepsy, and mountain sickness, where modulation of carbonic anhydrase activity can be beneficial (Nurgün Büyükkıdan et al., 2017).

Potential Antitumor Applications

The synthesis and evaluation of N-aryl sulfonamide derivatives, including those similar to the compound , have revealed their potential as antitumor agents. These compounds can inhibit various cancer cell lines by disrupting cell cycle progression, offering a promising approach for cancer therapy. Specific sulfonamide-focused libraries have been screened against human cancer cell lines, identifying potent cell cycle inhibitors that have progressed to clinical trials. This highlights the potential of N-aryl sulfonamides in oncolytic therapies, emphasizing the importance of further research in this area to fully understand their mechanism of action and therapeutic potential (T. Owa et al., 2002).

Environmental Degradation Pathways

Research on the environmental degradation of sulfonamide antibiotics, closely related to the structure of N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, has unveiled unique microbial strategies for eliminating these compounds from the environment. A novel pathway involving ipso-hydroxylation followed by fragmentation has been identified, which could significantly impact the environmental persistence and toxicity of sulfonamide-based drugs. This discovery is crucial for understanding the fate of sulfonamides in the environment and developing strategies to mitigate their impact (B. Ricken et al., 2013).

Synthesis and Characterization Techniques

Advancements in the synthesis and characterization of sulfonamides, such as N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are pivotal for expanding their scientific and therapeutic applications. Novel methodologies have been developed for the synthesis of N-aryl sulfonamides from nitroarenes, providing efficient, accessible, and non-toxic routes to these important compounds. Such techniques are essential for the continued exploration of sulfonamides in pharmaceuticals and other applications, underscoring the importance of innovative synthetic approaches in advancing research and development (Jingjing Xia et al., 2021).

Mechanism of Action

properties

IUPAC Name

N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c23-16(11-4-6-12(7-5-11)22(25)26)10-20-29(27,28)17-9-8-15-18-13(17)2-1-3-14(18)19(24)21-15/h1-9,16,20,23H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNJTLPTXKOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

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